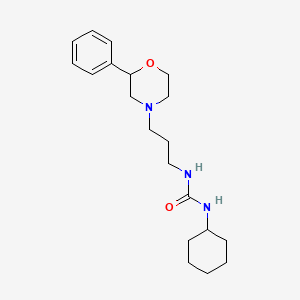

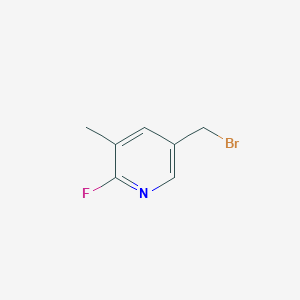

![molecular formula C18H16ClN3OS B2657412 2-[1-(4-氯苯基)咪唑-2-基]硫代-N-(4-甲基苯基)乙酰胺 CAS No. 688337-13-5](/img/structure/B2657412.png)

2-[1-(4-氯苯基)咪唑-2-基]硫代-N-(4-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (also known as HMS1419B19, ZINC03852680, IFLab1_002505, or 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide), focusing on six unique applications:

Antiviral Applications

This compound has shown potential in antiviral research, particularly against viruses such as the tobacco mosaic virus (TMV). The presence of the imidazole ring and the chlorophenyl group contributes to its antiviral properties, making it a candidate for further studies in developing antiviral agents .

Antifungal Properties

Research indicates that compounds with similar structures exhibit significant antifungal activity. The imidazole moiety is known for its ability to inhibit fungal growth, suggesting that this compound could be explored for antifungal applications, especially in agricultural settings to protect crops from fungal infections .

Anticancer Potential

The structural features of this compound, including the imidazole and chlorophenyl groups, are associated with anticancer activity. Studies have shown that similar compounds can inhibit the growth of tumor cells, making this compound a promising candidate for cancer research .

Antibacterial Activity

Compounds containing imidazole rings are often investigated for their antibacterial properties. This compound could be studied for its effectiveness against various bacterial strains, potentially leading to the development of new antibacterial agents .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties. Imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases and conditions .

Neuroprotective Effects

Research on similar compounds has indicated potential neuroprotective effects. The imidazole ring is a common feature in neuroprotective agents, suggesting that this compound could be explored for its ability to protect neural cells from damage .

Herbicidal Properties

Given the structural similarities to known herbicidal compounds, this compound could be investigated for its potential use in agriculture as a herbicide. Its ability to inhibit the growth of unwanted plants could make it a valuable tool in crop management .

Photoluminescent Applications

The compound’s unique structure may also lend itself to photoluminescent applications. Compounds with imidazole rings are often studied for their fluorescence properties, which can be useful in various technological applications, including sensors and imaging .

These applications highlight the diverse potential of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQVMJSGMOLKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657330.png)

![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)

![4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2657334.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one](/img/structure/B2657339.png)

![4-Methoxy-1-methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2657340.png)

![Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate](/img/structure/B2657342.png)

![(E)-3-(4-fluorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2657344.png)

![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)